4-Formyl-1-propylcyclohexane-1-carbonitrile
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Overview
Description
4-Formyl-1-propylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It consists of a cyclohexane ring substituted with a formyl group at the 4-position and a propyl group at the 1-position, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-propylcyclohexane-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexane derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation using propyl chloride and AlCl3 (aluminum chloride) as a catalyst.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the compound with cyanogen bromide (BrCN) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The formyl group can undergo nucleophilic substitution reactions, such as the formation of imines or oximes with primary amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, H2/Pd-C (palladium on carbon)
Substitution: NH2OH (hydroxylamine), RNH2 (primary amines)
Major Products:
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Formyl-1-propylcyclohexane-1-amine
Substitution: 4-Formyl-1-propylcyclohexane-1-oxime
Scientific Research Applications
4-Formyl-1-propylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl and nitrile groups.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-Formyl-1-propylcyclohexane-1-carbonitrile depends on its interaction with molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo hydrolysis to form carboxylic acids or amides, which can further interact with biological targets. The propyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Formylcyclohexane-1-carbonitrile: Lacks the propyl group, making it less hydrophobic.
1-Propylcyclohexane-1-carbonitrile: Lacks the formyl group, reducing its electrophilic reactivity.
4-Formyl-1-methylcyclohexane-1-carbonitrile: Has a methyl group instead of a propyl group, affecting its steric and hydrophobic properties.
Uniqueness: 4-Formyl-1-propylcyclohexane-1-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electrophilic, nucleophilic, and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-formyl-1-propylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(9-12)6-3-10(8-13)4-7-11/h8,10H,2-7H2,1H3 |
InChI Key |
HCWQNPWYDYVBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)C=O)C#N |
Origin of Product |
United States |
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